molecular formula C13H13N3O B10867498 1-Phenyl-3-(pyridin-3-ylmethyl)urea CAS No. 53101-95-4

1-Phenyl-3-(pyridin-3-ylmethyl)urea

Cat. No.: B10867498
CAS No.: 53101-95-4
M. Wt: 227.26 g/mol
InChI Key: DAQORUWIEXJXFU-UHFFFAOYSA-N
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Description

1-Phenyl-3-(pyridin-3-ylmethyl)urea is an organic compound characterized by a phenyl group attached to a urea moiety, which is further connected to a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-3-(pyridin-3-ylmethyl)urea can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with pyridin-3-ylmethylamine under controlled conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures, to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(pyridin-3-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyridinyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl or pyridinyl derivatives.

Scientific Research Applications

1-Phenyl-3-(pyridin-3-ylmethyl)urea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to antiproliferative effects. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, disrupting their normal function.

Comparison with Similar Compounds

1-Phenyl-3-(pyridin-3-ylmethyl)urea can be compared with other urea derivatives such as:

These comparisons highlight the unique properties of this compound, such as its specific binding affinities and reactivity patterns, which make it a valuable compound in various research fields.

Properties

CAS No.

53101-95-4

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

1-phenyl-3-(pyridin-3-ylmethyl)urea

InChI

InChI=1S/C13H13N3O/c17-13(16-12-6-2-1-3-7-12)15-10-11-5-4-8-14-9-11/h1-9H,10H2,(H2,15,16,17)

InChI Key

DAQORUWIEXJXFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CN=CC=C2

Origin of Product

United States

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